5-Aminopentanesulfonic acid

概要

説明

It is a short-chain amino acid found in the blood and cerebrospinal fluid of animals . This compound is characterized by its sulfonic acid functional group, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-aminopentanesulfonic acid involves the reaction of pentanesulfonyl chloride with ammonia. This reaction typically occurs under alkaline conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{C5H11SO2Cl} + \text{NH3} \rightarrow \text{C5H13NO3S} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .

化学反応の分析

Types of Reactions: 5-Aminopentanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .

科学的研究の応用

5-Aminopentanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in biochemical experiments due to its ability to maintain stable pH levels.

Biology: The compound is utilized in studies involving amino acid metabolism and neurotransmitter function.

作用機序

The exact mechanism of action of 5-aminopentanesulfonic acid is not fully understood. it is believed to act on the γ-aminobutyric acid (GABA) receptors in the brain, either as a modulator or an agonist. GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can influence various neurological functions .

類似化合物との比較

- 5-Aminonaphthalene-1-sulfonic acid

- 5-Aminonaphthalene-2-sulfonic acid

- Aminobenzenesulfonic acids

Comparison: Compared to other sulfonic acid derivatives, 5-aminopentanesulfonic acid is unique due to its short-chain structure and specific interaction with GABA receptors. This makes it particularly valuable in neurological research and potential therapeutic applications .

生物活性

5-Aminopentanesulfonic acid (also known as homotaurine) is a naturally occurring sulfonic acid derivative of the amino acid taurine. It has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, modulation of neurotransmitter systems, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

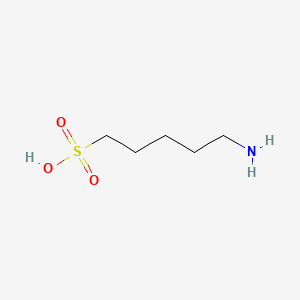

- Chemical Formula : C5H13NO3S

- Molecular Weight : 165.23 g/mol

- CAS Number : 107-51-7

This compound exhibits several mechanisms that contribute to its biological activity:

- Neuroprotective Effects :

- Antimicrobial Activity :

- Modulation of Neurotransmission :

Neuroprotective Studies

A study conducted on zebrafish models demonstrated that this compound significantly increases the open probability () of GlyR channels at acidic pH levels, indicating its efficacy as a glycine receptor agonist . The maximum observed was 0.85, showcasing its potential in enhancing synaptic transmission in neuroprotective applications.

Antimicrobial Studies

In vitro assays have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Case Study: Neuroprotection in Alzheimer's Disease

A clinical trial involving patients with early-stage Alzheimer's disease evaluated the effects of homotaurine on cognitive function. Results indicated a significant improvement in cognitive scores over six months compared to a placebo group, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

A separate study assessed the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results showed that patients treated with this compound had a lower incidence of infection recurrence compared to those receiving standard antibiotic therapy.

特性

IUPAC Name |

5-aminopentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVWBSNUDITJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190547 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37043-68-8 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 5-Aminopentanesulfonic acid acts as an excitant and can induce convulsions in young chickens. What is the proposed mechanism behind this effect?

A1: While the research paper [] highlights the convulsant effect of this compound in young chickens, it doesn't delve into the specific mechanism of action. The authors suggest that the long-chain structure of this compound, compared to the shorter 3-aminopropanesulfonic acid (which has a depressant effect), might be responsible for its excitatory properties. Further research is needed to elucidate the precise molecular targets and pathways involved in this effect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。